1-(3-Pyridyl)-3-butene-1-one
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Description
“1-(3-Pyridyl)-3-butene-1-one” is a chemical compound. It’s also known as 4-(Methylnitrosamino)-1-(3-pyridinyl)-1-butanone . This compound is used as an analytical standard . Its empirical formula is C10H13N3O2 and it has a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of “1-(3-Pyridyl)-3-butene-1-one” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(3-Pyridyl)-3-butene-1-one” has been explored using Kohn–Sham density functional theory and coupled cluster theory . The studies suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Chemical Reactions Analysis
The chemical reactions of “1-(3-Pyridyl)-3-butene-1-one” and similar compounds have been studied, with a focus on the structural, energetic, and vibrational properties .Physical And Chemical Properties Analysis
The physico-chemical properties of “1-(3-Pyridyl)-3-butene-1-one” have been investigated . The studies suggest that the terminal nitrogen is a site of significant electrophilicity .Future Directions
Future research directions could include further exploration of the chemopreventive action and potential mechanism of “1-(3-Pyridyl)-3-butene-1-one” on lung tumorigenesis . Additionally, the potential role of free radicals and oxidative damage in tobacco-associated carcinogenesis could be investigated .
properties
IUPAC Name |
1-pyridin-3-ylbut-3-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTLVGXCCDUMPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridyl)-3-butene-1-one |
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